(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride
Übersicht
Beschreibung
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride typically involves the reaction of 2-aminobenzenethiol with acyl chlorides under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with acyl chlorides, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization: The formation of benzothiazole rings through cyclization is a notable reaction involving this compound.
Common reagents used in these reactions include diethylsilane, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and carbon dioxide (CO2) under specific conditions . Major products formed from these reactions include various benzothiazole derivatives, which are valuable in pharmaceutical and chemical research.
Wissenschaftliche Forschungsanwendungen
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride involves its interaction with molecular targets, leading to the formation of benzothiazole rings. These rings can interact with various biological pathways, depending on the specific derivative formed. For example, benzothiazole derivatives can inhibit enzymes or interact with cellular receptors, leading to their biological effects .
Vergleich Mit ähnlichen Verbindungen
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride is unique due to its specific structure and reactivity. Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole compounds.
Benzothiazole: The core structure found in many derivatives with various biological activities.
These compounds share similar synthetic routes and applications but differ in their specific chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMQOVJLSXZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.